molecular formula C17H15ClN4O2 B2697242 N-(5-chloro-2-methoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide CAS No. 866871-77-4

N-(5-chloro-2-methoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2697242
CAS No.: 866871-77-4
M. Wt: 342.78
InChI Key: SGQCHXAAZNMFHE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions with 2-chloro-5-nitrobenzoic acid and 2-methoxypropene in the presence of sodium methoxide. The nitro group is then reduced to an amine using hydrogen gas and a palladium-carbon catalyst. The final step involves the reaction of the amine with butyric anhydride to form the desired product.


Chemical Reactions Analysis

The chemical reactions of similar compounds often involve ring formation reactions between diamine derivatives and sulfonium salts .


Physical and Chemical Properties Analysis

Similar compounds like N-(5-Chloro-2-methoxyphenyl)methanesulfonamide have a density of 1.4±0.1 g/cm3, a boiling point of 350.0±52.0 °C at 760 mmHg, and a molar refractivity of 55.0±0.4 cm3 .

Scientific Research Applications

Antimicrobial Activities

Synthesis and Biological Evaluation

1,2,4-Triazole derivatives exhibit significant antimicrobial activities. A study focused on the synthesis of novel 1,2,4-triazole derivatives and their evaluation against a range of microorganisms. These compounds demonstrated good to moderate antimicrobial properties, suggesting potential applications in developing new antimicrobial agents (Bektaş et al., 2007).

Molecular and Electronic Analysis

Electronic and Spectroscopic Properties

The electronic, nonlinear optical, and spectroscopic properties of heterocyclic 3-substituted-4-(3-methyl-2-thienylmethyleneamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones were explored through both experimental and DFT calculations. This study provides insights into the molecular behavior of triazole derivatives, which could inform the design of materials with specific electronic or optical properties (Beytur & Avinca, 2021).

Corrosion Inhibition

Protecting Metals Against Corrosion

Research into 1,2,4-triazole compounds has also identified their effectiveness as corrosion inhibitors. One study highlighted the corrosion control of mild steel in a hydrochloric acid medium using a specific triazole derivative, achieving up to 98% efficiency at low concentrations. This suggests potential applications in industrial settings where corrosion resistance is crucial (Bentiss et al., 2009).

Antitumor Activities

Potential in Cancer Research

The synthesis of imidazotetrazines, a related class of compounds, has shown promise in antitumor applications. One derivative demonstrated curative activity against leukemia in animal models, indicating the potential for the development of new cancer therapeutics (Stevens et al., 1984).

Mechanism of Action

Bupropion, a similar compound, works by inhibiting the reuptake of dopamine and norepinephrine. This leads to an increase in the levels of these neurotransmitters in the brain, which in turn improves mood and reduces cravings. Bupropion also acts as an antagonist at nicotinic acetylcholine receptors, which further reduces the rewarding effects of nicotine.

Safety and Hazards

The safety data sheet for a similar compound, 5-Chloro-2-methoxyphenylboronic acid, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-5-methyl-1-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O2/c1-11-16(20-21-22(11)13-6-4-3-5-7-13)17(23)19-14-10-12(18)8-9-15(14)24-2/h3-10H,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGQCHXAAZNMFHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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